
Danegaptide
Vue d'ensemble
Description
Le danégaptide est un petit dipeptide modifié qui agit comme un modificateur de jonction communicante de deuxième génération sélectif avec une biodisponibilité orale. Il a été étudié pour ses effets thérapeutiques potentiels dans diverses affections médicales, en particulier dans la prévention de la fibrillation auriculaire postopératoire et de la fibrillation auriculaire chronique chez les grands modèles animaux .
Applications De Recherche Scientifique
Diabetic Retinopathy
Danegaptide is currently being investigated for its efficacy in treating diabetic retinopathy (DR), specifically diabetic macular edema (DME). A multicenter, open-label, dose-escalating Phase 1b/2a clinical trial initiated by Breye Therapeutics aims to assess the safety, tolerability, pharmacokinetics, and early biological activity of this compound following oral administration in patients with DME. The trial targets core pathological events in DR such as cell-cell uncoupling and vascular leakage, which are critical for preventing vision loss .
Ischemic Stroke
Research has demonstrated that this compound significantly enhances astrocytic Cx43 coupling, which is vital for neuronal survival during ischemic conditions. In rodent models of ischemia/reperfusion injury, this compound administration resulted in a marked decrease in infarct volume, suggesting its potential as a neuroprotective agent . The ability of this compound to cross the blood-brain barrier further supports its therapeutic applicability in stroke management.
Renal Protection
This compound has shown promise in protecting renal function after ischemia/reperfusion injury. Studies indicate that it can prevent damage induced by TGFβ1 in human proximal tubular epithelial cells by blocking hemichannel-mediated ATP release and restoring tight junction integrity . This protective effect is significant given the high incidence of acute kidney injury associated with surgical procedures and other medical conditions.
Cardiac Applications
This compound was previously evaluated for its potential to protect against cardiac reperfusion injuries in patients with acute myocardial infarction. However, results from a Phase II trial indicated no significant effect compared to placebo on myocardial salvage index, although preclinical studies had suggested beneficial effects . Despite this setback, the compound's anti-arrhythmic properties remain an area of interest for future research.
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mécanisme D'action
Target of Action
Danegaptide is a selective second-generation gap junction modifier . Its primary target is the Connexin43 (Cx43) gap junction (GJ) proteins . These proteins play a crucial role in cellular physiology, including cell-cell communication and coordination, by allowing the passage of small molecules such as ions, metabolites, and secondary messengers from one cell to another .
Mode of Action
This compound interacts with its target, the Cx43 gap junction proteins, by enhancing their conductance . This interaction results in an increase in the amount of small molecules passing from one cell to another, thereby improving intercellular communication . It has a similar mechanism of action to its parent compound, rotigaptide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gap junction signaling pathway . By enhancing the conductance of Cx43 gap junction proteins, this compound increases the efficiency of this pathway, leading to improved intercellular communication . This can have various downstream effects, depending on the specific cellular context and the types of signals being transmitted between cells.
Pharmacokinetics
It has been noted that this compound has oral bioavailability , which suggests that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to prevent postoperative atrial fibrillation (AF) and chronic AF in large animal models . In a canine model of acute sterile pericarditis, this compound significantly reduced AF duration and overall AF burden . Furthermore, in astrocytes, this compound treatments increase gap junction and hemichannel signaling and produce protective effects such as reduced infarct volume following a stroke in mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of high glucose conditions can impact the effectiveness of this compound in preserving Cx43 gap junction signaling . Additionally, the successful transport of this compound across the blood-brain barrier has been demonstrated, suggesting that it can exert its effects in the brain environment
Méthodes De Préparation
La synthèse du danégaptide implique la formation d'une structure dipeptidique. Les voies de synthèse spécifiques et les conditions réactionnelles du danégaptide ne sont pas largement documentées dans la littérature publique. On sait que le danégaptide est un médicament à petite molécule développé par Zealand Pharma A/S . Les méthodes de production industrielle impliquent probablement des techniques de synthèse peptidique standard, y compris la synthèse peptidique en phase solide (SPPS) et la synthèse peptidique en phase liquide (LPPS), suivies de processus de purification tels que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Le danégaptide, étant un dipeptide, peut subir diverses réactions chimiques typiques des peptides. Ces réactions comprennent :
Oxydation : Le danégaptide peut subir des réactions d'oxydation, en particulier au niveau des chaînes latérales des acides aminés.
Réduction : Des réactions de réduction peuvent se produire au niveau des liaisons peptidiques ou des chaînes latérales.
Substitution : Les réactions de substitution peuvent modifier les groupes fonctionnels des acides aminés. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le danégaptide a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :
Mécanisme d'action
Le danégaptide exerce ses effets en augmentant la conductance et le couplage des jonctions communicantes. Il augmente la quantité de petites molécules telles que les ions, les métabolites et les seconds messagers passant d'une cellule à l'autre. Ce mécanisme est similaire à celui de son composé parent, le rotigaptide, qui est un analogue peptidique antiarythmique synthétique . Le danégaptide améliore spécifiquement la conductance des jonctions communicantes de la connexine 43 (Cx43), qui joue un rôle crucial dans ses effets thérapeutiques .
Comparaison Avec Des Composés Similaires
Le danégaptide est similaire aux autres modificateurs de jonction communicante, en particulier au rotigaptide. Les deux composés améliorent la conductance des jonctions communicantes et se sont avérés prometteurs dans le traitement des arythmies cardiaques. Le danégaptide est un composé de deuxième génération avec une meilleure biodisponibilité orale et une meilleure sélectivité . Parmi les autres composés similaires, citons :
Rotigaptide : Un analogue peptidique antiarythmique synthétique avec des mécanismes d'action similaires.
La particularité du danégaptide réside dans sa sélectivité et sa biodisponibilité orale améliorées, ce qui en fait un candidat prometteur pour les applications thérapeutiques.
Activité Biologique
Danegaptide, also known as ZP1609, is a dipeptide compound that has garnered attention for its potential therapeutic effects in various conditions, particularly in the realms of chronic kidney disease (CKD) and diabetic retinopathy (DR). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and its implications for future therapies.
This compound functions primarily as a gap junction modulator and hemichannel blocker , particularly affecting connexin proteins. Its biological activity is characterized by several key actions:
- Inhibition of Hemichannel Activity : this compound has been shown to block hemichannel activity in human proximal tubular epithelial cells (hPTECs), preventing the release of ATP mediated by connexin43 (Cx43) during pathological conditions such as TGFβ1-induced injury .
- Restoration of Cell Cycle Proteins : The compound has demonstrated the ability to reverse changes in cell cycle proteins associated with cellular senescence and injury. For instance, it reduced the expression levels of p16 and p21, which are typically elevated in TGFβ1-treated cells .
- Protection Against Inflammation and Fibrosis : this compound mitigates the upregulation of extracellular matrix proteins and inflammatory markers induced by TGFβ1, suggesting a protective role against fibrosis in CKD .
Table 1: Summary of Preclinical Findings on this compound
In rodent models of ischemic stroke, this compound enhanced Cx43 gap junction coupling in astrocytes without affecting hemichannel activity, leading to a significant reduction in infarct volume post-reperfusion . This suggests its neuroprotective potential in stroke therapy.
Clinical Development
This compound is currently under clinical investigation for conditions such as diabetic retinopathy. A Phase 1b/2a trial is assessing its safety, tolerability, pharmacokinetics (PK), and early biological activity following oral administration in patients with diabetic macular edema (DME) . The drug aims to address critical pathological processes such as vascular leakage and cell death associated with DR.
Table 2: Overview of Clinical Trials Involving this compound
Trial Phase | Condition | Objectives | Status |
---|---|---|---|
Phase 1b/2a | Diabetic Macular Edema | Evaluate safety, tolerability, PK, and biological activity after oral dosing. | Ongoing |
Phase II | Diabetic Retinopathy | Assess efficacy in preventing vision loss due to macular edema. | Ongoing |
Case Studies
In a recent study involving hPTECs treated with TGFβ1, co-incubation with this compound not only restored normal levels of key proteins but also improved cellular integrity by enhancing tight junctions. These findings highlight the compound's potential utility in treating renal fibrosis associated with CKD .
Propriétés
IUPAC Name |
(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZKIHUJGMSVFD-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026039 | |
Record name | Danegaptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Danegaptide, a small modified dipeptide, is a selective second generation gap junction modifier with oral bioavailability. Danegaptide prevents postoperative atrial fibrillation (AF) and chronic AF in large animal models. In a canine model of acute sterile pericarditis, Danegaptide significantly reduced AF duration and overall AF burden. Danegaptide has a similar mechanism of action to its parent compound rotigaptide. Rotigaptide is a synthetic antiarrhythmic peptide (AAP) analogue which has been tested in vitro which shows prevention of prevents metabolic stress-induced atrial conduction velocity (CV) and rapidly reverts established atrial CV slowing. Rogitapeptide enhances gap junction conductance and coupling, increasing the amount of small molecules such as ions, metabolites and secondary messengers passing from one cell to another. | |
Record name | Danegaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
943134-39-2 | |
Record name | L-Proline, glycyl-4-(benzoylamino)-, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943134-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Danegaptide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943134392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danegaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Danegaptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANEGAPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA0Y7735AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.